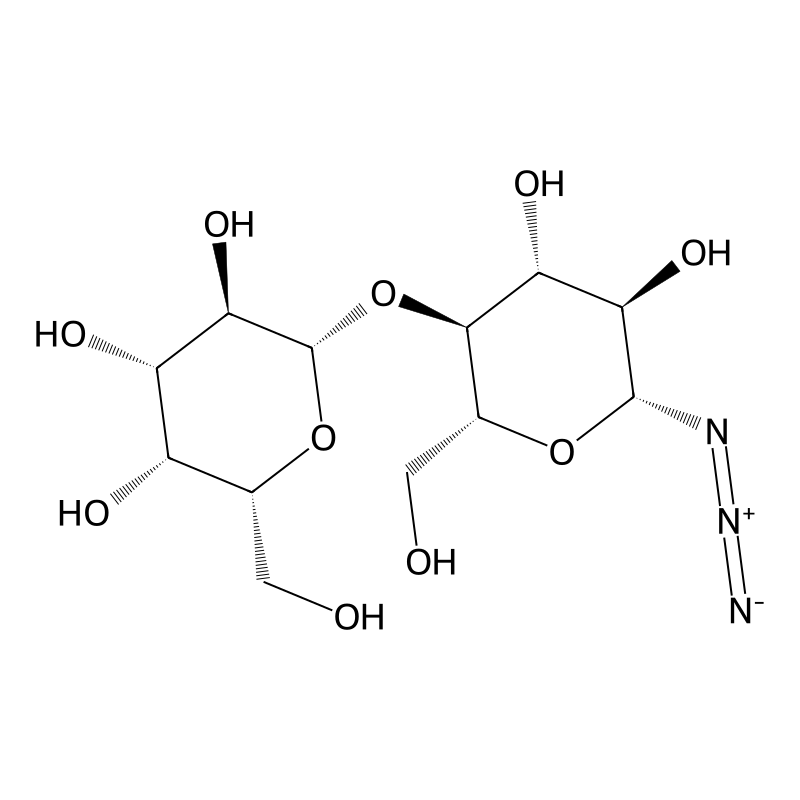

1-Azido-1-deoxy-b-D-lactopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Click Chemistry:

ADL can be used as a substrate in click chemistry reactions, a powerful tool for creating new molecules and modifying existing ones. The azide group in ADL readily reacts with alkynes (molecules containing a carbon-carbon triple bond) under specific conditions to form stable 1,2,3-triazoles. This reaction is highly efficient, selective, and versatile, allowing researchers to "click" together different molecular fragments to obtain desired products.

Example

Researchers have utilized ADL in click chemistry to prepare 1,2,3-triazole-containing glycoconjugates, which are molecules combining sugars with other functional groups. These glycoconjugates can hold potential applications in various fields, including drug discovery and development of diagnostic tools.

Synthesis of Glycosylated Compounds:

ADL can serve as a starting material for the synthesis of various glycosylated compounds, molecules containing sugar units linked to other functional groups. The presence of the sugar moiety in ADL allows for its attachment to other molecules through various chemical transformations.

Example

Researchers have employed ADL to synthesize D-glucose-mercaptoacetyl triglycine (MAG3) derivatives, which exhibit potential as tumor diagnosis agents. The sugar moiety in MAG3 facilitates its targeting and uptake by cancer cells, while the other functionalities enable detection and imaging of tumors.

1-Azido-1-deoxy-β-D-lactopyranoside is a synthetic compound with the molecular formula C₁₂H₂₁N₃O₁₀ and a molecular weight of 367.31 g/mol. It is characterized by the presence of an azido group (-N₃) at the anomeric carbon of the lactopyranoside structure, which is derived from β-D-lactose. This modification enhances its reactivity and utility in various chemical applications, particularly in bioconjugation and glycoprotein research .

There is no scientific literature available on the mechanism of action of ADL. If it serves as a precursor molecule, its mechanism of action would depend on the target molecule it is converted into.

- Click Chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition reactions, which are widely used for labeling and conjugation purposes.

- Reduction Reactions: The azido group can be reduced to amine groups under specific conditions, allowing for further functionalization of the compound.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the azido group, facilitating the introduction of various substituents.

1-Azido-1-deoxy-β-D-lactopyranoside exhibits biological activity primarily related to its role as a glycan analog. It can be incorporated into glycoproteins, thereby influencing their structure and function. This incorporation is valuable in studying glycosylation patterns and their effects on protein function. Additionally, the compound has potential applications in drug development and targeting due to its unique properties .

Several methods have been developed for synthesizing 1-azido-1-deoxy-β-D-lactopyranoside:

- From Lactose Derivatives: Starting from lactose or its derivatives, the azido group can be introduced through nucleophilic substitution or by using azidation reagents.

- Via Glycosylation Reactions: The compound can also be synthesized through glycosylation reactions involving activated sugar donors and azide-containing acceptors.

- Chemical Modification: Existing β-D-lactopyranosides can be chemically modified to introduce the azido functionality at the anomeric position.

The primary applications of 1-azido-1-deoxy-β-D-lactopyranoside include:

- Bioconjugation: It serves as a versatile building block for synthesizing glycoproteins with specific functionalities.

- Proteomics Research: The compound is utilized in proteomics for labeling and studying glycoproteins and their interactions.

- Drug Development: Its unique structure allows for the design of novel therapeutics targeting specific biological pathways.

Research has shown that 1-azido-1-deoxy-β-D-lactopyranoside interacts with various biomolecules, particularly proteins involved in glycosylation processes. These interactions can provide insights into the role of glycans in cellular signaling and disease mechanisms. Studies often focus on how this compound affects protein folding, stability, and function when incorporated into glycoproteins .

Several compounds share structural similarities with 1-azido-1-deoxy-β-D-lactopyranoside. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Azido-1-deoxy-β-D-galactopyranoside | C₆H₁₁N₃O₅ | Similar azido modification but derived from galactose instead of glucose |

| 2-Azido-2-deoxy-D-glucose | C₆H₁₃N₃O₅ | Contains an azido group at the second carbon position; useful in metabolic studies |

| 1-Azido-N-acetylglucosamine | C₈H₁₃N₃O₇ | Incorporates an acetyl group; important for studying chitin and glycosaminoglycans |

The uniqueness of 1-azido-1-deoxy-β-D-lactopyranoside lies in its specific structural modifications that allow it to mimic natural sugars while providing additional reactivity through the azido group. This makes it particularly valuable for applications in biochemistry and molecular biology where precise modifications are essential.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant